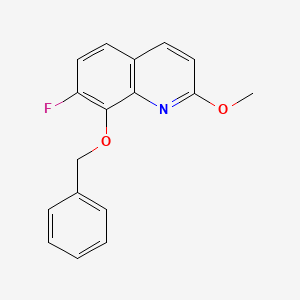
8-Benzyloxy-7-fluoro-2-methoxy-quinoline
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
8-Benzyloxy-7-fluoro-2-methoxy-quinoline is a fluorinated quinoline derivative. Quinolines are a class of heterocyclic aromatic organic compounds with a wide range of applications in medicinal chemistry, particularly due to their biological activities. The incorporation of fluorine atoms into quinoline structures often enhances their biological activity and stability .
Vorbereitungsmethoden
One common method involves the use of electrophilic substitution reactions to introduce the fluorine atom, followed by nucleophilic substitution to attach the benzyloxy and methoxy groups . Industrial production methods may involve similar synthetic routes but optimized for large-scale production, ensuring higher yields and purity.
Analyse Chemischer Reaktionen
8-Benzyloxy-7-fluoro-2-methoxy-quinoline undergoes various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: This reaction can be used to reduce specific functional groups within the molecule.
Cross-Coupling Reactions: Reagents such as boronic acids and palladium catalysts are often used in Suzuki-Miyaura coupling reactions to form carbon-carbon bonds.
Major products formed from these reactions depend on the specific conditions and reagents used. For example, nucleophilic substitution can yield derivatives with different substituents on the quinoline ring.
Wissenschaftliche Forschungsanwendungen
8-Benzyloxy-7-fluoro-2-methoxy-quinoline has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Industry: The compound is used in the development of new materials, including liquid crystals and dyes.
Wirkmechanismus
The mechanism of action of 8-benzyloxy-7-fluoro-2-methoxy-quinoline involves its interaction with specific molecular targets. For instance, it may inhibit bacterial enzymes, leading to the disruption of essential biological processes in pathogens . The exact pathways and targets can vary depending on the specific derivative and its application.
Vergleich Mit ähnlichen Verbindungen
Similar compounds to 8-benzyloxy-7-fluoro-2-methoxy-quinoline include other fluorinated quinolines such as:
- 7-Fluoro-4-(diethylamino-1-methylbutylamino)quinoline
- Mefloquine
- Brequinar®
These compounds share the quinoline core structure but differ in their substituents, which can significantly impact their biological activities and applications . The uniqueness of this compound lies in its specific combination of benzyloxy, fluoro, and methoxy groups, which confer distinct chemical and biological properties.
Eigenschaften
Molekularformel |
C17H14FNO2 |
|---|---|
Molekulargewicht |
283.30 g/mol |
IUPAC-Name |
7-fluoro-2-methoxy-8-phenylmethoxyquinoline |
InChI |
InChI=1S/C17H14FNO2/c1-20-15-10-8-13-7-9-14(18)17(16(13)19-15)21-11-12-5-3-2-4-6-12/h2-10H,11H2,1H3 |
InChI-Schlüssel |
GCEGNVFTHMSLPO-UHFFFAOYSA-N |
Kanonische SMILES |
COC1=NC2=C(C=CC(=C2OCC3=CC=CC=C3)F)C=C1 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


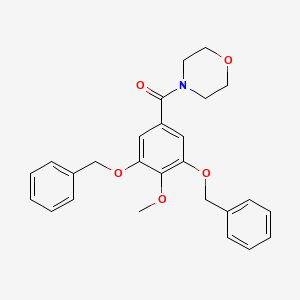

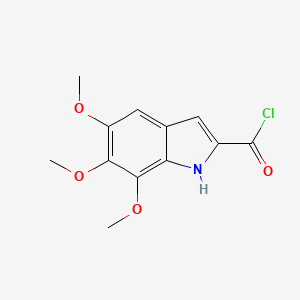

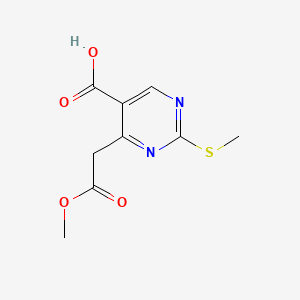
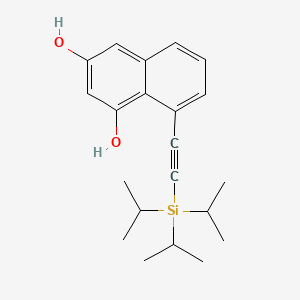

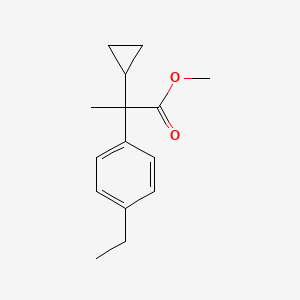
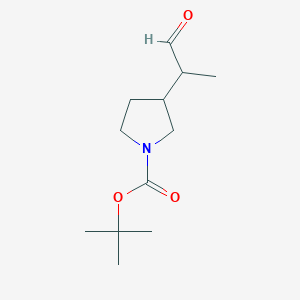

![3-{1-[3-(1-Isobutyl-1h-pyrazol-4-yl)-benzenesulfonyl]-1h-indol-3-yl}-propionic acid](/img/structure/B13935169.png)
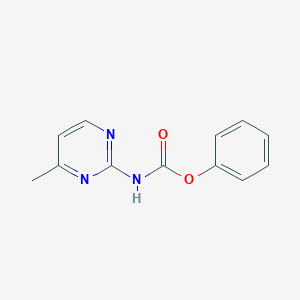
![(2-Methoxy-[1,1'-biphenyl]-3-yl)methanol](/img/structure/B13935175.png)

